molecular formula C15H12Cl2N2OS B5796115 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide

Cat. No. B5796115
M. Wt: 339.2 g/mol
InChI Key: KDRIJPUTPWIGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide, also known as CCNA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a thioamide derivative of 2-chloro-N-(4-chlorophenyl)acetamide, which is a known analgesic drug. CCNA is an important compound in the field of pharmacology and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to inhibit the growth and proliferation of cancer cells by downregulating various signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has a variety of biochemical and physiological effects. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. In addition, 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potent anti-cancer activity. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. One area of research that warrants further investigation is the mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. More studies are needed to fully understand how 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide exerts its anti-cancer activity and to identify its molecular targets. Another area of research that warrants further investigation is the potential use of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in combination with other anti-cancer agents. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide may enhance the anti-cancer activity of certain chemotherapy drugs, making it a promising candidate for combination therapy. Finally, more studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in animal models and clinical trials.

Synthesis Methods

2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with thiourea in the presence of a base such as sodium hydroxide. The resulting compound is then treated with 2-chlorobenzenamine to produce 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential use in various scientific research applications. One area of research where 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has shown promise is in the treatment of cancer. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-11-7-5-10(6-8-11)9-14(20)19-15(21)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRIJPUTPWIGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide

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